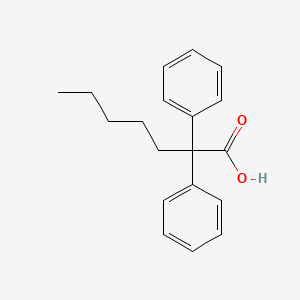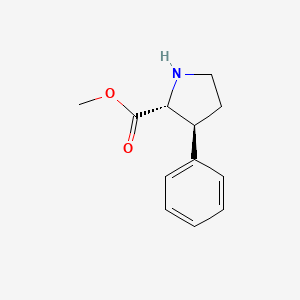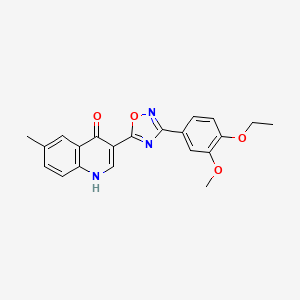
2,2-Diphenylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylheptanoic acid (CAS Number: 198337-89-2) is an organic compound with a molecular weight of 282.38 . It is a powder at room temperature . The IUPAC name for this compound is this compound . It has been studied due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C19H22O2 . The InChI code for this compound is 1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 104-105°C .Applications De Recherche Scientifique
1. DNA Research
A study by Burton (1956) explored the use of diphenylamine, closely related to 2,2-diphenylheptanoic acid, for the colorimetric estimation of deoxyribonucleic acid (DNA). This research was significant in understanding nucleic acid metabolism and the structure of DNA (Burton, 1956).
2. Synthesis and Doping in Molecular Semiconductors
Ballinas-Indilí et al. (2020) focused on the synthesis and characterization of new molecular semiconductors, including derivatives of diphenylheptanoic acid. They examined the doping effects with indium(III) phthalocyanine chloride to create organic semiconductors, highlighting the potential of these compounds in electronic applications (Ballinas-Indilí et al., 2020).
3. Antioxidant Activity Research
Studies by Sánchez-Moreno et al. (1998) and Brand-Williams et al. (1995) utilized 2,2-diphenyl-1-picrylhydrazyl (DPPH), a close relative of this compound, to measure the antioxidant activity of polyphenols. These studies provide valuable insights into the antioxidant properties of various compounds (Sánchez-Moreno et al., 1998); (Brand-Williams et al., 1995).
4. Fluorescence Visualization in Therapeutic Research
Ferrara and Thompson (2019) used diphenylboric acid 2-aminoethyl ester (DPBA), related to this compound, for visualizing the fluorescence of flavonoid therapeutics. This method aids in understanding the molecular basis of therapeutic activities in eukaryotic models (Ferrara & Thompson, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
2,2-diphenylheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWSKJCWHIPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)

![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)
![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)
![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)
![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)

![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)

